molecular formula C17H16N2O3 B5852099 ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate

ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate

Cat. No. B5852099
M. Wt: 296.32 g/mol
InChI Key: AWAZECKGZICKIK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate is a chemical compound that is widely used in scientific research. This compound is commonly referred to as EAPB and has been found to have a wide range of applications in various fields of study.

Mechanism of Action

The mechanism of action of EAPB is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, such as the histone deacetylase (HDAC) enzyme. HDACs are involved in the regulation of gene expression, and inhibition of these enzymes has been found to have therapeutic potential for various diseases.
Biochemical and Physiological Effects:
EAPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDAC enzymes, which can lead to changes in gene expression. EAPB has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. In addition, EAPB has been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using EAPB in lab experiments is its specificity for HDAC enzymes. This allows researchers to selectively target these enzymes and study their role in various biological processes. However, one limitation of EAPB is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of EAPB. One area of research is the development of new chemical probes based on EAPB for studying protein function. Another area of research is the development of new therapeutic agents based on EAPB for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of EAPB and its effects on various biological processes.

Synthesis Methods

The synthesis of EAPB involves the reaction of 2-pyridinecarboxaldehyde, ethyl 4-aminobenzoate, and acryloyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure EAPB.

Scientific Research Applications

EAPB has been found to have a wide range of applications in scientific research. It has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. EAPB has also been studied for its potential use as a tool in chemical biology research, such as in the development of new chemical probes for studying protein function.

properties

IUPAC Name

ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-17(21)13-6-8-15(9-7-13)19-16(20)11-10-14-5-3-4-12-18-14/h3-12H,2H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAZECKGZICKIK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzoate

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